3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a methoxyphenyl group, and a phenylethyl substituent
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(4-(benzyloxy)-3-methoxyphenyl)acetyl chloride, which is then reacted with (S)-1-phenylethylamine to produce the desired compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinazoline ring and the incorporation of the methoxyphenyl and phenylethyl groups.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may interact with specific molecular targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar core structure but differs in its substituents and functional groups.
Phenolic Antioxidants: Compounds like these share some structural similarities but have different functional groups and biological activities.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-oxo-N-(1-phenylethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-16(17-7-4-3-5-8-17)26-23(28)18-11-12-21-22(13-18)25-15-27(24(21)29)19-9-6-10-20(14-19)30-2/h3-16H,1-2H3,(H,26,28) |
InChI Key |
QSDPYXJMHDGSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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